molecular formula C26H23N3O3 B095796 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one CAS No. 16515-58-5

7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one

Cat. No. B095796
CAS RN: 16515-58-5
M. Wt: 425.5 g/mol
InChI Key: JMSUKSPHFGUCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one, also known as BPMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one is complex and varies depending on the application. In medicinal chemistry, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been found to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation and inflammation. In material science, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one acts as a photo-initiator by absorbing UV light and initiating polymerization reactions. In environmental science, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one absorbs UV radiation and prevents damage to the skin.
Biochemical and Physiological Effects:
7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been found to have various biochemical and physiological effects in different applications. In medicinal chemistry, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In material science, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been found to improve the mechanical properties of polymers and increase their resistance to UV radiation. In environmental science, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been found to be non-toxic to aquatic organisms and effective in preventing damage to the skin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one is its high stability and resistance to degradation under UV radiation. This makes it an ideal candidate for use in sunscreen formulations and other applications where UV stability is important. However, the high cost of 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one and its limited solubility in water can be a limitation for lab experiments.

Future Directions

There are several future directions for research on 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one. In medicinal chemistry, further studies are needed to explore the potential of 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer and viral infections. In material science, research is needed to develop new polymers and composites using 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one as a photo-initiator and stabilizer. In environmental science, further studies are needed to evaluate the long-term effects of 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one on aquatic ecosystems and to develop new UV-absorbing compounds that are more environmentally friendly.
Conclusion:
7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one is a versatile chemical compound with potential applications in various fields. Its unique properties make it an attractive candidate for use in medicinal chemistry, material science, and environmental science. Further research is needed to fully explore the potential of 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one and to develop new applications for this promising compound.

Synthesis Methods

7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one can be synthesized through a multistep process that involves the condensation of 3-phenylcoumarin and 5-butoxy-6-methyl-1,2,3-benzotriazole in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with acetic anhydride to give 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one in high yield.

Scientific Research Applications

7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In material science, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been used as a photo-initiator in the synthesis of polymers and as a stabilizer in the production of plastics. In environmental science, 7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one has been found to be an effective UV-absorber in sunscreen formulations.

properties

CAS RN

16515-58-5

Product Name

7-(5-Butoxy-6-methyl-2H-1,2,3-benzotriazol-2-yl)-3-phenyl-2H-chromen-2-one

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

7-(5-butoxy-6-methylbenzotriazol-2-yl)-3-phenylchromen-2-one

InChI

InChI=1S/C26H23N3O3/c1-3-4-12-31-24-16-23-22(13-17(24)2)27-29(28-23)20-11-10-19-14-21(18-8-6-5-7-9-18)26(30)32-25(19)15-20/h5-11,13-16H,3-4,12H2,1-2H3

InChI Key

JMSUKSPHFGUCQV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC2=NN(N=C2C=C1C)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC2=NN(N=C2C=C1C)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5

Other CAS RN

16515-58-5

Origin of Product

United States

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